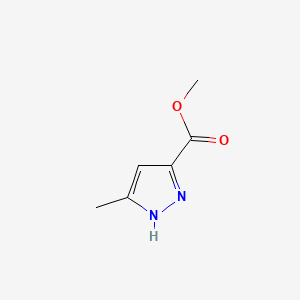

methyl 5-methyl-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound methyl 5-methyl-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 5-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(8-7-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEZEVUIYRGWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372961 | |

| Record name | methyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-17-5 | |

| Record name | methyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining methyl 5-methyl-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest due to its prevalence in a wide array of biologically active molecules. The pyrazole scaffold is a key pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Consequently, efficient and scalable synthetic methods for accessing functionalized pyrazoles like the target molecule are of paramount importance to the pharmaceutical industry. This guide explores the most common and effective strategies for its synthesis.

Key Synthetic Routes

There are three principal pathways for the synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate:

-

Oxidation of 3,5-dimethylpyrazole followed by esterification: This two-step route offers a straightforward approach starting from a readily available precursor.

-

Cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (Knorr Pyrazole Synthesis): A classic and versatile method for pyrazole ring formation.

-

1,3-Dipolar cycloaddition of a diazo compound with an alkyne: A powerful and often regioselective method for constructing the pyrazole ring.

The following sections will delve into the specifics of each of these synthetic strategies.

Route 1: Oxidation of 3,5-Dimethylpyrazole and Subsequent Esterification

This route involves the initial oxidation of one of the methyl groups of 3,5-dimethylpyrazole to a carboxylic acid, followed by a standard esterification reaction to yield the final product.

Experimental Protocol

Step 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid [1]

-

Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water and heat the solution to 70 °C.

-

Slowly add potassium permanganate (517 g, 3.271 mol) to the heated solution, ensuring the reaction temperature does not exceed 90 °C.

-

After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with distilled water.

-

Acidify the filtrate to a pH of 2 with dilute hydrochloric acid and let it stand overnight.

-

Collect the resulting precipitate by filtration and wash with distilled water to yield 3,5-pyrazoledicarboxylic acid.

-

Neutralize the remaining aqueous filtrate to a pH of 5-6 to precipitate the desired product.

-

Collect the precipitate by filtration and wash with distilled water to obtain 5-methyl-1H-pyrazole-3-carboxylic acid.

Step 2: Esterification to Methyl 5-methyl-1H-pyrazole-3-carboxylate

-

Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (10 g, 0.079 mol) in methanol (150 mL).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (8.7 mL, 0.119 mol).

-

Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-methyl-1H-pyrazole-3-carboxylate.

Quantitative Data

| Step | Reactant | Moles | Reagent | Moles | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 3,5-Dimethylpyrazole | 0.818 | KMnO₄ | 3.271 | Water | 700 | 70-90 | - | 5-Methyl-1H-pyrazole-3-carboxylic acid | 18[1] |

| 2 | 5-Methyl-1H-pyrazole-3-carboxylic acid | 0.079 | SOCl₂ | 0.119 | Methanol | 150 | 0 to RT | 16 | Methyl 5-methyl-1H-pyrazole-3-carboxylate | >90 (Typical) |

Reaction Pathway

Route 2: Knorr Pyrazole Synthesis

This classic approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. For the synthesis of the target molecule, a suitable β-keto ester is required.

Proposed Experimental Protocol

-

Dissolve methyl 4-oxo-2-pentenoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (Representative)

| Reactant | Equivalents | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methyl 4-oxo-2-pentenoate | 1 | Hydrazine hydrate | 1 | Ethanol | Reflux | 4-6 | Methyl 5-methyl-1H-pyrazole-3-carboxylate | 70-85 |

Reaction Pathway

Route 3: 1,3-Dipolar Cycloaddition

This method relies on the [3+2] cycloaddition reaction between a diazo compound and an alkyne. The regioselectivity of this reaction can be influenced by the substituents on both the diazo compound and the alkyne.

Proposed Experimental Protocol

-

In a suitable solvent such as diethyl ether or dichloromethane, dissolve methyl 2-butynoate (1 equivalent).

-

Slowly add a solution of diazomethane (1.1 equivalents) in the same solvent at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

If the reaction is not complete, gentle heating may be applied.

-

Once the starting materials are consumed, carefully remove the excess diazomethane and solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate methyl 5-methyl-1H-pyrazole-3-carboxylate.

Quantitative Data (Representative)

| Reactant | Equivalents | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Methyl 2-butynoate | 1 | Diazomethane | 1.1 | Diethyl ether | 0 to RT | 24 | Methyl 5-methyl-1H-pyrazole-3-carboxylate | 60-80 |

Reaction Pathway

Conclusion

The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate can be achieved through several reliable methods. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations for regioselectivity. The oxidation of 3,5-dimethylpyrazole represents a robust and scalable method, while the Knorr synthesis and 1,3-dipolar cycloaddition offer greater flexibility for creating diverse analogs. The experimental protocols and data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development.

References

A Technical Guide to Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

This technical guide provides a comprehensive overview of methyl 5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, synthesis protocols, physicochemical properties, and potential biological significance based on related structures.

Chemical Identity and Properties

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methyl group at the 5-position and a methyl carboxylate group at the 3-position of the pyrazole ring. While a specific CAS number for the free base is not widely indexed, the hydrochloride salt is identified by CAS Number 2243503-52-6 [1]. The properties of the parent carboxylic acid and related esters provide insight into the expected characteristics of this compound.

Table 1: Physicochemical Properties of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate and Related Compounds

| Property | Value | Compound | Source |

| CAS Number | 2243503-52-6 | Methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride | [1] |

| Molecular Formula | C₆H₈N₂O₂ | Methyl 5-methyl-1H-pyrazole-3-carboxylate (Free Base) | N/A |

| Molecular Weight | 156.14 g/mol | Methyl 5-methyl-1H-pyrazole-3-carboxylate (Free Base) | [2] |

| Appearance | White to Yellow to Orange powder/crystal | 5-Methyl-1H-pyrazole-3-carboxylic acid | [3] |

| Melting Point | 195-200 °C | Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | [2] |

| Solubility | Soluble in dimethyl sulfoxide | 5-Methyl-1H-pyrazole-3-carboxylic acid | [3] |

| pKa (Predicted) | 15.36 ± 0.10 | 5-Methyl-1H-pyrazole-3-carboxylic acid | [3] |

Synthesis and Experimental Protocols

The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate typically involves the esterification of its corresponding carboxylic acid, 5-methyl-1H-pyrazole-3-carboxylic acid. Below are detailed experimental protocols for the synthesis of the precursor acid and a representative esterification procedure.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid[4]

This procedure outlines the synthesis of the carboxylic acid precursor from 3,5-dimethylpyrazole.

Experimental Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water and heat the solution to 70 °C.

-

Slowly add potassium permanganate (517 g, 3.271 mol) to the solution, maintaining the temperature below 90 °C.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with distilled water.

-

Acidify the filtrate to a pH of 2 with dilute aqueous hydrochloric acid and allow it to stand overnight.

-

Collect the resulting precipitate by filtration and wash it with distilled water to yield 3,5-pyrazoledicarboxylic acid.

-

Neutralize the remaining aqueous filtrate to a pH of 5-6.

-

Collect the precipitate by filtration and wash with distilled water to obtain 5-methyl-1H-pyrazole-3-carboxylic acid as a white solid.

General Esterification to Methyl 5-Methyl-1H-pyrazole-3-carboxylate

A standard esterification procedure, such as the Fischer-Speier esterification, can be employed.

Experimental Protocol:

-

Suspend 5-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-methyl-1H-pyrazole-3-carboxylate.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrazole carboxylate.

Caption: A diagram illustrating the general workflow for the synthesis and characterization of pyrazole carboxylates.

Potential Biological Activity and Applications in Drug Discovery

While specific biological activities for methyl 5-methyl-1H-pyrazole-3-carboxylate are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, suggesting potential avenues of investigation for this compound.

Known Biological Activities of Related Pyrazole Compounds:

-

Anti-inflammatory: Numerous pyrazole derivatives have been synthesized and shown to possess significant anti-inflammatory properties[4].

-

Antimicrobial and Antifungal: Substituted pyrazoles have been evaluated for their efficacy against various bacterial and fungal strains[5].

-

Antioxidant: Certain pyrazole derivatives have exhibited good antioxidant activity in various assays[5].

-

Protein Kinase Inhibition: Some fused pyrazole ring systems have demonstrated inhibitory activity against protein kinases, a key target in cancer therapy[6].

Given the prevalence of these activities within the pyrazole class, methyl 5-methyl-1H-pyrazole-3-carboxylate represents a valuable scaffold for further derivatization and biological screening.

Biological Activity Screening Workflow

The following diagram outlines a potential workflow for screening a novel pyrazole compound, such as methyl 5-methyl-1H-pyrazole-3-carboxylate, for biological activity.

Caption: A diagram showing a typical workflow for the biological screening of a novel pyrazole compound.

Conclusion

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in publicly available literature, this guide provides a solid foundation based on the synthesis and properties of closely related analogs. The established biological significance of the pyrazole core suggests that this compound and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers are encouraged to use the provided protocols as a starting point for their own studies into the synthesis and biological evaluation of this and other novel pyrazole derivatives.

References

- 1. CAS#:2243503-52-6 | methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride | Chemsrc [chemsrc.com]

- 2. Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 97 51985-95-6 [sigmaaldrich.com]

- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid CAS#: 402-61-9 [m.chemicalbook.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

physical and chemical properties of methyl 5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 5-methyl-1H-pyrazole-3-carboxylate. It includes a summary of its known data, detailed experimental protocols for its synthesis and characterization based on related compounds, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class. While specific experimental data for this exact molecule is not extensively available in public literature, its properties can be inferred from its parent compound, 5-methyl-1H-pyrazole-3-carboxylic acid, and its ethyl ester analogue. The hydrochloride salt of the title compound is known, with a registered CAS number of 2243503-52-6, which confirms the existence of the free base.

Quantitative Data Summary

The following tables summarize the known and estimated quantitative data for methyl 5-methyl-1H-pyrazole-3-carboxylate and its immediate precursor.

Table 1: Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₈N₂O₂ | Calculated |

| Molecular Weight | 140.14 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. | Inferred from related compounds |

Table 2: Spectroscopic Data (Predicted/Inferred)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~2.3 (s, 3H, C₅-CH₃), ~3.8 (s, 3H, OCH₃), ~6.5 (s, 1H, C₄-H), ~13.0 (br s, 1H, N-H) |

| ¹³C NMR | δ (ppm): ~10 (C₅-CH₃), ~52 (OCH₃), ~108 (C₄), ~140 (C₃), ~150 (C₅), ~162 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~3200-2800 (N-H stretch), ~1720 (C=O stretch, ester), ~1580 (C=N stretch), ~1250 (C-O stretch) |

| Mass Spec (EI) | m/z: 140 (M⁺), 109 (M⁺ - OCH₃), 81 (M⁺ - COOCH₃) |

Experimental Protocols

The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate can be achieved through the esterification of its corresponding carboxylic acid. Below are detailed methodologies for the synthesis of the precursor and its subsequent conversion to the methyl ester.

Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

This protocol is adapted from established procedures for the oxidation of 3,5-dimethylpyrazole.[1]

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole in a solution of water and sulfuric acid.

-

Cool the mixture in an ice bath and slowly add potassium permanganate while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Decolorize the mixture by the dropwise addition of a saturated sodium bisulfite solution.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Cool the solution in an ice bath to induce precipitation of the product.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrazole-3-carboxylic acid.

Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate (Fischer Esterification)

This is a general procedure for the Fischer esterification of a carboxylic acid.

Materials:

-

5-methyl-1H-pyrazole-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Suspend 5-methyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-methyl-1H-pyrazole-3-carboxylate.

-

Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and a potential biological interaction based on the known activity of the parent compound.

References

An In-depth Technical Guide on the Solubility of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various solvents is crucial for reaction optimization, purification, formulation development, and predicting its behavior in biological systems. This guide offers the foundational knowledge and methodologies required to perform and document such critical solubility studies.

Solubility Data

As of the latest literature review, specific quantitative solubility data for methyl 5-methyl-1H-pyrazole-3-carboxylate has not been extensively published. Researchers are encouraged to determine this data empirically. The following table provides a structured template for recording and comparing solubility data across different solvents and temperatures.

Table 1: Solubility of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate (Template for Experimental Data)

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | HPLC, UV-Vis | pH of the solution | ||

| Ethanol | 25 | HPLC, UV-Vis | |||

| Methanol | 25 | HPLC, UV-Vis | |||

| Acetone | 25 | HPLC, UV-Vis | |||

| Dichloromethane | 25 | HPLC, UV-Vis | |||

| Ethyl Acetate | 25 | HPLC, UV-Vis | |||

| Toluene | 25 | HPLC, UV-Vis | |||

| User Defined |

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a detailed procedure for its implementation.

Shake-Flask Method for Equilibrium Solubility Determination

1. Materials and Equipment:

-

Methyl 5-methyl-1H-pyrazole-3-carboxylate (solid)

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid methyl 5-methyl-1H-pyrazole-3-carboxylate to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Mandatory Visualizations

Synthesis Pathway of 5-Methyl-1H-Pyrazole-3-Carboxylic Acid

The following diagram illustrates a common synthetic route to 5-methyl-1H-pyrazole-3-carboxylic acid, the precursor to the methyl ester.

Caption: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility method.

Spectroscopic Profile of Methyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for methyl 5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes data from closely related analogs, namely 5-methyl-1H-pyrazole-3-carboxylic acid and ethyl 5-methyl-1H-pyrazole-3-carboxylate. This compiled data serves as a robust reference for the identification and characterization of the target compound.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl 5-methyl-1H-pyrazole-3-carboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | C5-CH₃ |

| ~6.5 | s | 1H | C4-H |

| ~3.8 | s | 3H | O-CH₃ |

| ~13.0 | br s | 1H | N-H |

s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~11.0 | C5-CH₃ |

| ~52.0 | O-CH₃ |

| ~108.0 | C4 |

| ~140.0 | C5 |

| ~145.0 | C3 |

| ~163.0 | C=O |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Broad | N-H stretch |

| 2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1570 | Medium | C=N stretch (ring) |

| ~1450 | Medium | C=C stretch (ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular Ion) |

| 109 | [M - OCH₃]⁺ |

| 81 | [M - COOCH₃]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide are based on standard analytical techniques commonly employed in chemical synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. In EI-MS, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam (typically 70 eV). This causes fragmentation of the molecule, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like methyl 5-methyl-1H-pyrazole-3-carboxylate.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Ascendant Therapeutic Potential of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide array of therapeutic applications. Among these, derivatives of methyl 5-methyl-1H-pyrazole-3-carboxylate are emerging as a particularly promising class of compounds, exhibiting significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by experimental data and pathway visualizations to aid researchers in their drug discovery and development endeavors.

Synthesis of Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

The synthesis of the core scaffold, 5-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through the oxidation of 3,5-dimethyl-1H-pyrazole. A general and efficient method involves the use of potassium permanganate in an aqueous solution. Subsequent esterification with methanol under acidic conditions yields the desired methyl 5-methyl-1H-pyrazole-3-carboxylate. Further derivatization can be accomplished through various reactions, such as N-alkylation or N-arylation at the pyrazole ring nitrogen, and modifications of the ester group to amides or other functional groups, allowing for the exploration of a broad chemical space to optimize biological activity.

A one-pot synthesis method has also been reported for a closely related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, through the reaction of phenylhydrazine with dimethylacetylene dicarboxylate (DMAD)[1]. This approach offers a streamlined route to certain substituted pyrazole-3-carboxylate derivatives.

Anticancer Activity

Derivatives of the pyrazole core have shown significant promise as anticancer agents, with activities documented against a range of human cancer cell lines. While specific data for a wide range of methyl 5-methyl-1H-pyrazole-3-carboxylate derivatives is still emerging, studies on closely related analogs provide valuable insights into their potential. For instance, various pyrazole derivatives have demonstrated potent antiproliferative activity against breast, lung, colon, and prostate cancer cell lines.

The anticancer efficacy is often attributed to the ability of these compounds to interfere with critical cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways. The table below summarizes the in vitro anticancer activity of representative pyrazole derivatives, highlighting their potency.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| H24 | 1-Methyl-1H-pyrazole-5-carboxamide | LNCaP (Prostate) | 7.73 | [2] |

| PC-3 (Prostate) | 7.07 | [2] | ||

| 3f | 1,3,5-Trisubstituted pyrazole | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [1][3] |

| 11 | Pyrazoline-Oxadiazole Hybrid | AsPC-1 (Pancreatic) | 16.8 | [4] |

| U251 (Glioblastoma) | 11.9 | [4] | ||

| 5a | Pyrazolo[3,4-b]pyridine | HepG-2 (Liver) | 3.42 | [5] |

| 5b | Pyrazolo[3,4-b]pyridine | HepG-2 (Liver) | 3.56 | [5] |

Note: The presented data is for structurally related pyrazole derivatives, as comprehensive quantitative data for a series of methyl 5-methyl-1H-pyrazole-3-carboxylate derivatives is not yet extensively available in the public domain.

Antimicrobial Activity

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 3c | 5-Aminopyrazole | Staphylococcus aureus (MDR) | 32-64 | [6] |

| 4b | 5-Aminopyrazole | Staphylococcus aureus (MDR) | 32-64 | [6] |

| 3c | 5-Aminopyrazole | Mycobacterium tuberculosis | Moderate Activity | [6] |

| 4a | 5-Aminopyrazole | Mycobacterium tuberculosis | Moderate Activity | [6] |

| 2f, 2g | Pyrazole-carboxamide | Staphylococcus aureus | 12.5 | [7] |

| Candida albicans | 12.5 | [7] |

Note: The presented data is for structurally related pyrazole derivatives, as comprehensive quantitative data for a series of methyl 5-methyl-1H-pyrazole-3-carboxylate derivatives is not yet extensively available in the public domain.

Anti-inflammatory Activity

Pyrazole derivatives have a well-established history in the management of inflammation, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of new chemical entities.

| Compound Class | Animal Model | Dose | % Inhibition of Edema | Reference |

| Pyrazolone Derivatives | Carrageenan-induced rat paw edema | - | 55.20 - 56.20 | [7] |

| 1,3,5-Triaryl-pyrazoles | Carrageenan-induced rat paw edema | - | Significant Activity | [8][9][10] |

Note: The presented data is for structurally related pyrazole derivatives, as comprehensive quantitative data for a series of methyl 5-methyl-1H-pyrazole-3-carboxylate derivatives is not yet extensively available in the public domain.

Signaling Pathways

The biological activities of methyl 5-methyl-1H-pyrazole-3-carboxylate derivatives are underpinned by their interaction with various cellular signaling pathways. In cancer, these compounds have been implicated in the induction of apoptosis and the inhibition of key protein kinases that drive tumor growth and survival.

Apoptosis Induction Pathway

Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the caspase cascade. This intrinsic pathway of apoptosis is a critical mechanism for eliminating cancerous cells.

Kinase Inhibition

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the activity of these kinases, pyrazole derivatives can effectively halt tumor progression.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. scilit.com [scilit.com]

Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of pyrazole-based building blocks, methyl 5-methyl-1H-pyrazole-3-carboxylate has emerged as a particularly valuable starting material for the synthesis of diverse and potent therapeutic agents. Its strategic placement of a reactive ester functionality and a methyl group on the pyrazole ring allows for extensive chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of methyl 5-methyl-1H-pyrazole-3-carboxylate as a building block, detailing its synthesis, key derivatization strategies, and its application in the development of novel therapeutics, with a focus on anticancer, antimicrobial, and kinase inhibitory activities.

Synthesis of the Core Building Block

The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate can be achieved through several reliable methods. A common and efficient approach involves the cyclocondensation of a β-ketoester with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Methyl 5-Methyl-1H-pyrazole-3-carboxylate

Method 1: From Diethyl 1H-pyrazole-3,5-dicarboxylate

This multi-step synthesis starts with the commercially available diethyl 1H-pyrazole-3,5-dicarboxylate.

Step 1: N-Alkylation

-

Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in acetone.

-

Add potassium carbonate (K2CO3) (1 equivalent).

-

Add methyl iodide (2 equivalents) dropwise while stirring.

-

Heat the mixture to 60°C and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, filter the reaction mixture and evaporate the solvent.

-

Dissolve the residue in ethyl acetate, remove any insoluble material by filtration, and evaporate the solvent to obtain diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

Step 2: Selective Hydrolysis

-

Dissolve the diethyl 1-methyl-pyrazole-3,5-dicarboxylate (1 equivalent) in methanol and cool to 0°C.

-

Slowly add a 3.0 M solution of potassium hydroxide (KOH) in methanol (1 equivalent) while maintaining the temperature at 0°C.

-

Allow the reaction to warm to 25°C and stir for 10 hours.

-

Monitor the reaction by TLC.

-

Evaporate the organic solvent, dissolve the residue in water, and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Evaporate the organic solvent to yield 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Esterification (if starting from the carboxylic acid) While the above method yields a mono-acid mono-ester, a more direct synthesis to the title compound is often preferred. A general method for esterification of the corresponding carboxylic acid is as follows:

-

Suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-methyl-1H-pyrazole-3-carboxylate.

Method 2: Oxidation of 3,5-dimethylpyrazole

A general procedure for the synthesis of the corresponding carboxylic acid, which can then be esterified, involves the oxidation of 3,5-dimethylpyrazole.[1]

-

Dissolve 3,5-dimethyl-1H-pyrazole in water heated to 70°C.[1]

-

Slowly add potassium permanganate, keeping the temperature below 90°C.[1]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.[1]

-

Wash the precipitate with distilled water.[1]

-

Acidify the filtrate to pH 2 with dilute hydrochloric acid and allow it to stand overnight.[1]

-

Collect the precipitated 3,5-pyrazoledicarboxylic acid by filtration.[1]

-

Neutralize the remaining filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid, which is then collected by filtration.[1]

Key Derivatization Strategies

The versatility of methyl 5-methyl-1H-pyrazole-3-carboxylate lies in the reactivity of its functional groups, primarily the ester and the pyrazole ring nitrogens.

Amide Bond Formation

The methyl ester at the C3 position is readily converted to a wide range of amides, which is a key transformation in the synthesis of many bioactive molecules.

Experimental Protocol: Amide Coupling

Method A: Acid Chloride Formation

-

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidification.[1]

-

Acid Chloride Formation: The resulting carboxylic acid (1 equivalent) is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF), to form the acyl chloride.

-

Amidation: The crude acyl chloride is then reacted with the desired amine (1-1.2 equivalents) in the presence of a base like triethylamine or pyridine in an inert solvent (e.g., DCM) to yield the target amide.[2]

Method B: Direct Amide Coupling

-

Hydrolysis: As in Method A, the ester is first hydrolyzed to the carboxylic acid.

-

Coupling: The carboxylic acid (1 equivalent) is then reacted directly with the desired amine (1-1.2 equivalents) in the presence of a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) or N,N-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in an aprotic solvent like DMF or DCM.[3]

N-Alkylation/Arylation

The pyrazole ring contains two nitrogen atoms that can be alkylated or arylated. The regioselectivity of this reaction is a critical consideration and can often be controlled by the choice of reaction conditions.

Experimental Protocol: N-Alkylation

-

Dissolve methyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Add a base such as potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3) (1.1-1.5 equivalents).

-

Add the alkylating or arylating agent (e.g., an alkyl halide, benzyl bromide, or an activated aryl halide) (1-1.2 equivalents).

-

Stir the reaction at a suitable temperature (room temperature to elevated temperatures) until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the product by column chromatography to separate the N1 and N2 isomers if formed.[4]

Applications in Medicinal Chemistry

Derivatives of methyl 5-methyl-1H-pyrazole-3-carboxylate have shown significant promise in various therapeutic areas.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents. Derivatives of methyl 5-methyl-1H-pyrazole-3-carboxylate have been investigated for their ability to inhibit cancer cell proliferation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-chalcone derivatives | HNO-97 | 10 - 10.56 | [5] |

| 1,4-Benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [6] |

| Pyrazolo[1,5-a]pyrimidine derivatives | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [6] |

| Pyrazole-based hybrid heteroaromatics | A549 | 42.79 - 55.73 | [6] |

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.

Many pyrazole derivatives have been developed as potent kinase inhibitors, targeting various members of the kinome. The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and proliferation and is often hyperactivated in cancer.[7] Pyrazole-based compounds have been designed to inhibit key kinases in this pathway.[7]

| Kinase Target | Compound Class | IC50 (nM) | Reference |

| Bruton's tyrosine kinase (BTK) | Imidazopyrazole-3-carboxamide | 4.9 - 5.2 | [8] |

| Akt1 | Pyrazole-based rigid analogue | 1.3 | [7] |

| Aurora A/B | Pyrazolyl benzimidazole | 2.2 - 28.9 | [7] |

| Checkpoint kinase 2 (Chk2) | Pyrazole-based inhibitors | 17.9 - 48.4 | [7] |

| Cyclin-dependent kinase 8 (CDK8) | Pyrazole scaffold inhibitors | 398.8 | [9] |

| Haspin | Pyrazolo[3,4-g]isoquinolines | 57 - 66 | [10] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

| Organism | Compound Class | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 5-Functionalized pyrazoles | 32 - 64 | [11] |

| Mycobacterium tuberculosis | 5-Functionalized pyrazoles | N/A | [11] |

| MRSA and Escherichia coli | Diphenyl pyrazole-chalcone | 7.8 - 15.7 | [5] |

Structure-Activity Relationships (SAR)

The extensive research into pyrazole-based medicinal chemistry has led to a good understanding of the structure-activity relationships for various biological targets.

-

N1-Position: Substitution at the N1 position of the pyrazole ring is crucial for modulating selectivity and potency. For kinase inhibitors, this position often accommodates substituents that project into the solvent-exposed region of the ATP-binding pocket. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal for potent activity.[12]

-

C3-Carboxamide: The carboxamide functionality at the C3 position is a key interaction point for many biological targets, often forming critical hydrogen bonds. The nature of the amine substituent on the carboxamide is a primary site for diversification to enhance potency and selectivity. For BTK inhibitors, specific amide moieties were essential for high selectivity.[8]

-

C5-Methyl Group: The methyl group at the C5 position can be modified to probe hydrophobic pockets within the target protein. Replacement of the methyl group with other small alkyl or aryl groups can significantly impact biological activity.

-

Bioisosteric Replacements: The pyrazole-3-carboxamide moiety can be replaced with other five-membered heterocycles, such as oxadiazoles, to generate novel scaffolds with similar biological activities.[13] This strategy can be employed to improve physicochemical properties and overcome potential liabilities of the pyrazole core.

Conclusion

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of readily modifiable functional groups provide a robust platform for the generation of diverse compound libraries. The demonstrated success of its derivatives as potent anticancer agents, kinase inhibitors, and antimicrobial compounds underscores the importance of this scaffold in modern drug discovery. The continued exploration of the chemical space around this core, guided by established structure-activity relationships, is expected to yield novel and effective therapeutic agents for a wide range of diseases.

References

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of Pyrazole Carboxylates: A Technical Guide

Introduction

Pyrazole carboxylates, a class of heterocyclic organic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for a variety of therapeutic targets.[1] This technical guide provides an in-depth overview of the potential therapeutic applications of pyrazole carboxylates, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Applications

Pyrazole carboxylate derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[6][7][8]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylate derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparing the potency of different compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 35 | HCT-116 (Colon) | 1.1 | [2] |

| Huh-7 (Liver) | 1.6 | [2] | |

| MCF-7 (Breast) | 3.3 | [2] | |

| Compound 42 | WM 266.4 (Melanoma) | 0.12 | [2] |

| MCF-7 (Breast) | 0.16 | [2] | |

| Compound 49 | EGFR Tyrosine Kinase | 0.26 | [2] |

| HER-2 Tyrosine Kinase | 0.20 | [2] | |

| Compound 50 | MCF-7 (Breast) | 0.83 - 1.81 | [2] |

| A549 (Lung) | 0.83 - 1.81 | [2] | |

| HeLa (Cervical) | 0.83 - 1.81 | [2] | |

| 8t | FLT3 | 0.089 nM | [9] |

| CDK2 | 0.719 nM | [9] | |

| CDK4 | 0.770 nM | [9] | |

| MV4-11 (Leukemia) | 1.22 nM | [9] |

Signaling Pathways in Cancer Targeted by Pyrazole Carboxylates

Several signaling pathways are implicated in the anticancer effects of pyrazole carboxylates. These include the inhibition of protein kinases and receptor tyrosine kinases that are often dysregulated in cancer.[1][8][10]

One of the key mechanisms involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[1] Pyrazole carboxylates can also target receptor tyrosine kinases like VEGFR-2, thereby inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole carboxylate test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Applications

Pyrazole carboxylates have demonstrated significant anti-inflammatory properties, with some derivatives showing comparable or superior activity to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][10][14][15] A key mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[15][16]

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of representative pyrazole carboxylate derivatives, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

| Compound ID | Dose | Edema Inhibition (%) | Reference |

| Compound 1p | - | 93.06 | [14] |

| Compound 2c | - | 89.59 | [14] |

| Compound 2n | - | 89.59 | [14] |

| Indomethacin (Reference) | 5 mg/kg | 91.32 | [14][17] |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | - | Significant | [10] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | - | Significant | [10] |

Signaling Pathway in Inflammation Targeted by Pyrazole Carboxylates

The anti-inflammatory effects of pyrazole carboxylates are often attributed to their ability to inhibit the COX-2 pathway, which is responsible for the production of prostaglandins that mediate inflammation and pain.[15][16][18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[9][10][14][17][20][21][22]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrazole carboxylate test compounds

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole carboxylate compounds and the reference drug to the rats via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. A control group should receive the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. Determine the percentage of edema inhibition for the treated groups compared to the control group.

Antimicrobial Applications

A growing body of evidence suggests that pyrazole carboxylate derivatives possess significant antimicrobial activity against a variety of bacterial and fungal strains, including resistant pathogens.[3][11][13][14][23][24][25]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrazole carboxylate derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2h | Gram-positive bacteria | 6.25 | [14] |

| Ciprofloxacin (Reference) | Gram-positive bacteria | 6.25 | [14] |

| Trifluorophenyl-substituted pyrazole (e.g., 27) | S. aureus (including MRSA) | 0.39 | [23] |

| S. epidermidis | 1.56 | [23] | |

| Quinoline-substituted pyrazole (e.g., 19) | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | [23] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][26][27][28][29]

Materials:

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Pyrazole carboxylate test compounds

-

96-well microtiter plates

-

Standardized microbial inoculum

-

Incubator

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrazole carboxylate compound and perform serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow and Other Applications

The screening and development of pyrazole carboxylates as therapeutic agents typically follow a structured workflow, from initial synthesis to in-depth biological evaluation.

Beyond the major areas of oncology, inflammation, and infectious diseases, pyrazole carboxylates have also been investigated for other therapeutic applications, including their potential as inhibitors of enzymes like succinate dehydrogenase (SDH), which is involved in cellular respiration and has been implicated in certain cancers.[30][31][32][33]

Pyrazole carboxylates represent a privileged scaffold in drug discovery, with a remarkable breadth of therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic tractability, makes them a highly attractive area for further research and development. This technical guide has provided a comprehensive overview of their current standing, offering valuable data, protocols, and pathway visualizations to aid researchers in this exciting field. Future efforts will likely focus on the optimization of lead compounds to enhance potency and selectivity, as well as the exploration of novel therapeutic applications for this versatile class of molecules.

References

- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Protein Kinase Signalling Networks in Cancer | Semantic Scholar [semanticscholar.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. Protein kinase signaling networks in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 15. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 16. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. assaygenie.com [assaygenie.com]

- 24. uu.diva-portal.org [uu.diva-portal.org]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. benchchem.com [benchchem.com]

- 28. files.core.ac.uk [files.core.ac.uk]

- 29. protocols.io [protocols.io]

- 30. benchchem.com [benchchem.com]

- 31. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and History of Methyl 5-Methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of methyl 5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. While the precise moment of its first synthesis is not prominently documented, its history is intrinsically linked to the broader exploration of pyrazole chemistry that began in the late 19th century. This document will delve into the foundational discoveries in pyrazole synthesis, detail the experimental protocols for preparing its parent carboxylic acid and the ester itself, and present key physicochemical data.

Historical Context: The Dawn of Pyrazole Chemistry

The journey of pyrazole chemistry began in the 1880s, with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the synthesis of a pyrazolone derivative from the condensation of ethyl acetoacetate with phenylhydrazine. This marked a significant milestone in heterocyclic chemistry. A few years later, in 1889, Hans von Pechmann described the synthesis of pyrazole itself. These early discoveries laid the groundwork for the extensive investigation of the pyrazole scaffold and its derivatives.

Physicochemical Properties

Key physicochemical data for the parent carboxylic acid are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [1][3] |

| Molecular Weight | 126.11 g/mol | [1][3] |

| Melting Point | 210-211 °C | [1] |

| CAS Number | 402-61-9 | [1][2][3][4] |

Key Synthetic Pathways

The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate is typically achieved through a two-step process: the formation of the pyrazole ring to give the carboxylic acid, followed by esterification.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid

A common and historically relevant method for the synthesis of the pyrazole ring is through the condensation of a β-dicarbonyl compound with a hydrazine derivative. In the case of 5-methyl-1H-pyrazole-3-carboxylic acid, a plausible and documented synthetic route involves the oxidation of 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid from 3,5-Dimethylpyrazole [1]

-

Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water and heat the solution to 70 °C.

-

Oxidation: Slowly add potassium permanganate (517 g, 3.271 mol) to the heated solution, ensuring the temperature does not exceed 90 °C.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with distilled water.

-

Acidification: Acidify the filtrate to a pH of 2 using dilute aqueous hydrochloric acid and allow it to stand overnight.

-

Isolation of Byproduct: Collect the precipitate of 3,5-pyrazoledicarboxylic acid by filtration and wash with distilled water.

-

Isolation of Product: Neutralize the remaining aqueous filtrate to a pH of 5-6. Collect the resulting precipitate of 5-methyl-1H-pyrazole-3-carboxylic acid by filtration and wash with distilled water. The product is obtained as white crystals.

Esterification to Methyl 5-Methyl-1H-pyrazole-3-carboxylate

The conversion of the carboxylic acid to its methyl ester is a standard organic transformation, most commonly achieved through Fischer esterification.[5]

Experimental Protocol: Fischer Esterification of 5-Methyl-1H-pyrazole-3-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-methyl-1H-pyrazole-3-carboxylate. Further purification can be achieved by recrystallization or column chromatography.

The Role in Modern Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[6] Pyrazole-containing pharmaceuticals exhibit anti-inflammatory, analgesic, antipsychotic, and anticancer properties, among others. The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many pyrazole-based drugs.

Methyl 5-methyl-1H-pyrazole-3-carboxylate, as a functionalized pyrazole derivative, serves as a versatile starting material for the synthesis of more complex molecules. The methyl ester group can be readily hydrolyzed or converted into other functional groups, such as amides, allowing for the exploration of structure-activity relationships in drug discovery programs. Its relatively simple structure and synthetic accessibility make it an attractive building block for the construction of libraries of potential drug candidates.

Conclusion

While the specific historical moment of the first synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate remains elusive, its chemical lineage is firmly rooted in the foundational discoveries of pyrazole chemistry in the late 19th century. The synthetic pathways to this compound are logical extensions of well-established organic reactions. Today, this molecule and its parent carboxylic acid continue to be relevant in the field of drug discovery, providing a versatile platform for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this important heterocyclic compound.

References

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Analogs of Methyl 5-Methyl-1H-pyrazole-3-carboxylate and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of methyl 5-methyl-1H-pyrazole-3-carboxylate, a core scaffold in medicinal chemistry. This document details their synthesis, diverse biological activities, and structure-activity relationships (SAR), with a focus on their potential as therapeutic agents. The information is presented to facilitate further research and drug development efforts in this promising area.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide range of pharmacologically active molecules.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical and biological properties.[1][2] Analogs of methyl 5-methyl-1H-pyrazole-3-carboxylate have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects, making them a subject of intense research.[1][3]

Synthesis of Methyl 5-Methyl-1H-pyrazole-3-carboxylate Analogs